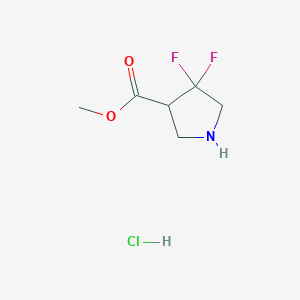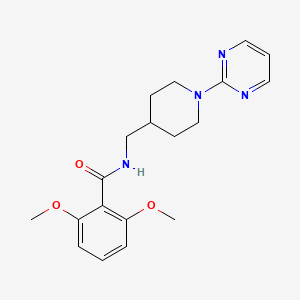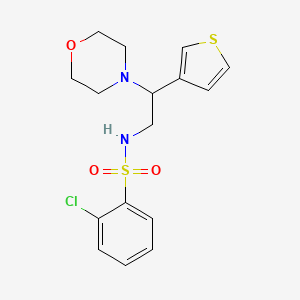
(E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, the products formed, and the uses of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, optical activity, reactivity, and stability .作用機序
The mechanism of action of (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid involves the inhibition of plant growth by disrupting the synthesis of plant hormones called auxins. Fenclorim acts as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) synthase, which is responsible for the production of auxins. By inhibiting IAA synthase, this compound blocks the synthesis of auxins, leading to stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
Fenclorim has been shown to have low toxicity levels in mammals and is considered safe for use in agriculture. However, studies have shown that exposure to this compound can cause liver and kidney damage in rats. Fenclorim has also been found to cause oxidative stress in human cells, leading to DNA damage and cell death.
実験室実験の利点と制限
Fenclorim is a useful tool for studying the effects of auxin inhibition on plant growth and development. It is a potent inhibitor of IAA synthase and can be used at low concentrations to achieve significant effects. However, (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid has limitations in terms of its solubility and stability. It is insoluble in water, which makes it difficult to administer in aqueous solutions. Fenclorim is also sensitive to light and heat, which can degrade the compound and affect its potency.
将来の方向性
There are several potential future directions for research on (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid. One area of interest is the development of this compound derivatives with improved solubility and stability. Another direction is the study of this compound's effects on plant-microbe interactions, as auxins play a crucial role in plant-microbe communication. Additionally, further research is needed to explore the potential use of this compound as a cancer therapy and anti-inflammatory agent in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. It is a potent inhibitor of IAA synthase, making it a useful tool for studying the effects of auxin inhibition on plant growth and development. Fenclorim has shown promising results in cancer therapy and anti-inflammatory research, but further studies are needed to explore its potential in these areas.
合成法
The synthesis of (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid involves the reaction between 2-methyl-4-chlorophenoxyacetic acid and 2-phenylbut-2-enal in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of this compound. The yield of the synthesis process is moderate, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
Fenclorim has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Fenclorim also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in human cells. Additionally, (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid has been studied for its potential use as a pesticide alternative in organic farming.
Safety and Hazards
特性
IUPAC Name |
(E)-5-chloro-2-methyl-2-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(11(14)15,8-5-9-13)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3,(H,14,15)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRAQNCJGRVIY-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CCl)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/Cl)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014670-74-5 |
Source


|
| Record name | 5-chloro-2-methyl-2-phenylpent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B2664450.png)
![N-(2,4-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664451.png)


![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2664459.png)
![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)

![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)
![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
